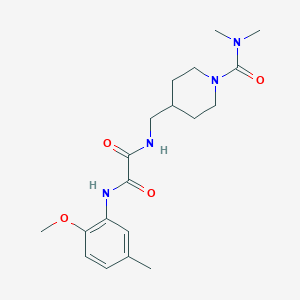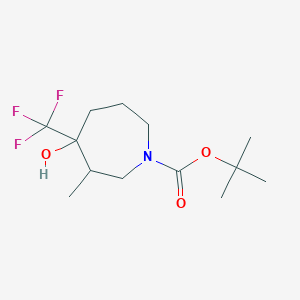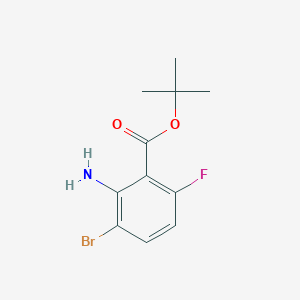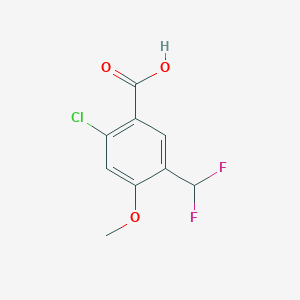
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C19H28N4O4 and its molecular weight is 376.457. The purity is usually 95%.
BenchChem offers high-quality N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
Piperidine derivatives play a crucial role in drug discovery due to their structural versatility and biological activity. Researchers have explored various synthetic routes to create substituted piperidines, which serve as essential building blocks for drug construction . The compound could be a potential lead for developing novel pharmaceutical agents. Its structural features may allow for targeted interactions with biological receptors, making it an attractive candidate for medicinal chemistry studies.
Antioxidant Properties
Naturally occurring piperidine-based compounds, such as piperine (found in plants of the Piperaceae family), exhibit powerful antioxidant action. These molecules can hinder or suppress free radicals, contributing to cellular health and potentially preventing oxidative stress-related diseases . Investigating the antioxidant potential of our compound could yield valuable insights for health applications.
Spiropiperidines and Spirooxalamides
Spiropiperidines are intriguing heterocyclic compounds with a piperidine ring fused to another ring system. Our compound’s spirooxalamide structure combines the piperidine moiety with an oxalamide group. Researchers have explored the synthesis and biological properties of such spirocyclic compounds . Investigating the specific properties and potential applications of our compound’s spiro configuration could be an exciting avenue for further research.
Pharmacological Applications
The pharmaceutical industry relies on piperidine-containing compounds across various therapeutic classes. Our compound’s unique substitution pattern and piperidine core may contribute to specific pharmacological effects. Researchers have studied the biological evaluation of potential drugs containing piperidine moieties, and our compound could be a subject of interest in this context . Understanding its pharmacological activity and potential targets is essential.
Multicomponent Reactions
Efficient synthetic methods for obtaining substituted piperidines are crucial. Multicomponent reactions (MCRs) offer a streamlined approach to constructing complex molecules. Researchers have explored MCRs involving piperidine precursors, and our compound could serve as a substrate in such reactions . Investigating its reactivity in MCRs may lead to novel piperidine derivatives with diverse applications.
Fluorinated Piperidines
Fluorine substitution in piperidine derivatives can enhance their pharmacokinetic properties and bioavailability. Researchers have synthesized fluorinated piperidines using various strategies, including halogenation reactions . Our compound’s fluorine substitution pattern could be explored for potential drug development, especially considering the importance of fluorinated compounds in medicinal chemistry.
Propriétés
IUPAC Name |
N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4/c1-13-5-6-16(27-4)15(11-13)21-18(25)17(24)20-12-14-7-9-23(10-8-14)19(26)22(2)3/h5-6,11,14H,7-10,12H2,1-4H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBLSNMXFSKUJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[[2-[[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2791244.png)

![5-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2791247.png)
![5-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![2,5-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2791255.png)
![[3-(Oxan-2-yloxy)phenyl]methanamine](/img/structure/B2791256.png)

![3-Cyano-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2791259.png)
![4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2791260.png)


![4-[(R)-(1-propyl-1H-imidazol-5-yl)methanesulfinyl]aniline](/img/structure/B2791265.png)